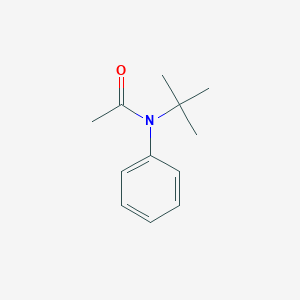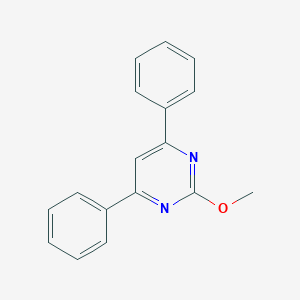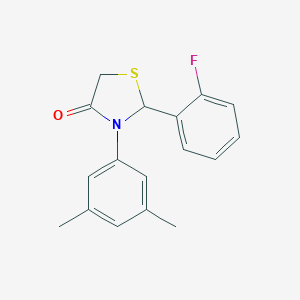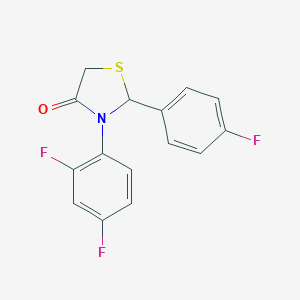![molecular formula C20H23NO2 B261616 N-[cyclopentyl(phenyl)methyl]-3-methoxybenzamide](/img/structure/B261616.png)
N-[cyclopentyl(phenyl)methyl]-3-methoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[cyclopentyl(phenyl)methyl]-3-methoxybenzamide, also known as CP-47,497, is a synthetic cannabinoid compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of compounds known as cannabinoids, which are known to interact with the endocannabinoid system in the human body. The endocannabinoid system plays a crucial role in regulating various physiological processes, including pain sensation, mood, appetite, and immune function.
Mecanismo De Acción
N-[cyclopentyl(phenyl)methyl]-3-methoxybenzamide interacts with the endocannabinoid system in the human body, specifically with the CB1 receptor. This receptor is primarily found in the central nervous system and plays a crucial role in regulating various physiological processes, including pain sensation, mood, and appetite. N-[cyclopentyl(phenyl)methyl]-3-methoxybenzamide binds to the CB1 receptor and activates it, leading to the release of various neurotransmitters that modulate pain perception and other physiological processes.
Biochemical and physiological effects:
N-[cyclopentyl(phenyl)methyl]-3-methoxybenzamide has been shown to have several biochemical and physiological effects, including analgesia, anti-inflammatory effects, and appetite stimulation. Additionally, this compound has been shown to have sedative effects, which may be useful for treating conditions such as insomnia and anxiety.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-[cyclopentyl(phenyl)methyl]-3-methoxybenzamide in lab experiments is its potent analgesic properties. This compound has been shown to be effective in various animal models of pain, making it a useful tool for studying the mechanisms of pain perception and developing new pain management therapies. However, one of the limitations of using N-[cyclopentyl(phenyl)methyl]-3-methoxybenzamide in lab experiments is its potential for abuse. This compound has been shown to have psychoactive effects, which may make it difficult to interpret the results of certain experiments.
Direcciones Futuras
There are several potential future directions for research on N-[cyclopentyl(phenyl)methyl]-3-methoxybenzamide. One area of interest is the development of new pain management therapies based on this compound. Additionally, further research is needed to fully understand the mechanisms of action of N-[cyclopentyl(phenyl)methyl]-3-methoxybenzamide and its effects on various physiological processes. Finally, there is a need for further studies on the potential risks and benefits of using this compound in clinical settings.
Métodos De Síntesis
N-[cyclopentyl(phenyl)methyl]-3-methoxybenzamide is typically synthesized using a multi-step process that involves the reaction of various chemical reagents. One of the most common synthesis methods involves the reaction of 3-methoxybenzoyl chloride with cyclopentylmagnesium bromide, followed by the addition of phenylmagnesium bromide. The resulting product is then purified using various techniques, such as column chromatography or recrystallization.
Aplicaciones Científicas De Investigación
N-[cyclopentyl(phenyl)methyl]-3-methoxybenzamide has been extensively studied for its potential therapeutic applications, particularly in the field of pain management. Several studies have demonstrated that this compound has potent analgesic properties, which may be useful for treating chronic pain conditions such as neuropathic pain and cancer pain. Additionally, N-[cyclopentyl(phenyl)methyl]-3-methoxybenzamide has been shown to have anti-inflammatory effects, which may be beneficial for treating conditions such as rheumatoid arthritis and inflammatory bowel disease.
Propiedades
Nombre del producto |
N-[cyclopentyl(phenyl)methyl]-3-methoxybenzamide |
|---|---|
Fórmula molecular |
C20H23NO2 |
Peso molecular |
309.4 g/mol |
Nombre IUPAC |
N-[cyclopentyl(phenyl)methyl]-3-methoxybenzamide |
InChI |
InChI=1S/C20H23NO2/c1-23-18-13-7-12-17(14-18)20(22)21-19(16-10-5-6-11-16)15-8-3-2-4-9-15/h2-4,7-9,12-14,16,19H,5-6,10-11H2,1H3,(H,21,22) |
Clave InChI |
DRNGAFVGHKPDKJ-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)C(=O)NC(C2CCCC2)C3=CC=CC=C3 |
SMILES canónico |
COC1=CC=CC(=C1)C(=O)NC(C2CCCC2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-methyl-3-[1-(3-pyridinyl)vinyl]-1H-indole](/img/structure/B261539.png)

![3-[(dimethylamino)methyl]-4-(3-methoxyphenyl)tetrahydro-2H-thiopyran-4-ol](/img/structure/B261542.png)
![5-[(3-Methylbutyl)amino]-5-oxopentanoic acid](/img/structure/B261543.png)
![4-Oxo-4-{[2-(1-pyrrolidinyl)ethyl]amino}butanoic acid](/img/structure/B261545.png)




![N-(4-iodophenyl)-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B261559.png)

![4-(4-Bromobenzoyl)-3-hydroxyspiro[furan-5,2'-indene]-1',2,3'-trione](/img/structure/B261564.png)
